Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester
Description
Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester (CAS: Not explicitly provided in evidence; structurally related compounds listed in as "Benzoic acid, 4-(dipropylamino)-, methyl ester" ) is a synthetic benzoic acid derivative featuring a dipropylamino carbonyl substituent at the 3-position of the aromatic ring and a methyl ester group. This compound belongs to a broader class of benzoic acid esters with diverse applications in pharmaceuticals, agrochemicals, and material science. Its structural uniqueness lies in the combination of the amide-like dipropylamino carbonyl group and ester functionality, which may influence solubility, bioavailability, and reactivity compared to simpler benzoic acid esters.
Properties
IUPAC Name |
methyl 3-(dipropylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-9-16(10-5-2)14(17)12-7-6-8-13(11-12)15(18)19-3/h6-8,11H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRXZTNRUXAXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155345 | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-42-9 | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-((dipropylamino)carbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The dipropylamino carbonyl group can be introduced via a subsequent reaction with dipropylamine and a suitable carbonylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for large-scale synthesis. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzoic acid derivatives depending on the specific reaction.
Scientific Research Applications
Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems . The dipropylamino carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Positional Isomers: 4-(Dipropylamino) vs. 3-[(Dipropylamino)carbonyl]
- Benzoic Acid, 4-(Dipropylamino)-, Methyl Ester (CAS: Not explicitly provided; referenced in ): Structural Difference: The dipropylamino group is positioned at the 4-carbon instead of the 3-carbon.
Substituted Benzoic Acid Esters with Methoxy Groups
- Benzoic Acid, 2-Methoxy-, Methyl Ester (Ortho-anisic acid methyl ester; ): Key Properties: Exhibits anti-inflammatory activity as a nonsteroidal drug candidate. Comparison: The methoxy group at the 2-position provides electron-donating effects, enhancing stability but reducing electrophilicity compared to the dipropylamino carbonyl group.
Halogenated and Nitro-Substituted Derivatives
- Benzoic Acid, 3-Amino-4-Chloro-, Methyl Ester (Synthesized via nitro reduction; ): Synthesis: Produced by nitration followed by reduction using acetic acid and iron powder. Functional Differences: The chloro and amino groups introduce polar interactions, making this compound more reactive in nucleophilic substitutions compared to the dipropylamino carbonyl derivative.
Sulfonamide-Containing Esters
- Benzoic Acid, 3-[(Methylsulfonyl)amino]-, Methyl Ester (): Applications: Used in material science for thermal stability and mechanical strength. Safety Profile: Classified as hazardous (H302, H315, H319, H335), requiring stringent handling protocols.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological and Industrial Relevance
Biological Activity
Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester, also known by its chemical formula , is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and cholinesterase inhibition activities, supported by research findings and case studies.
- Molecular Formula :
- Molecular Weight : 277.34 g/mol
- Structure : The compound consists of a benzoic acid core with a dipropylamino group and a methyl ester functional group.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant anticancer properties. The methyl ester form of benzoic acid has shown promising results in inhibiting the proliferation of various cancer cell lines.
- In Vitro Studies : The compound demonstrated an IC50 value of approximately 3.0 μM against the A549 lung cancer cell line, indicating potent antiproliferative effects . Additionally, several derivatives exhibited IC50 values ranging from 0.2 to 1.7 μM across different human cancer cell lines, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzoic acid derivative | A549 | 3.0 |
| Compound X | MCF-7 | 0.55 |
| Compound Y | HeLa | 1.2 |
2. Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives has been explored against various pathogens. While the specific methyl ester has not been extensively studied for antimicrobial activity, related compounds have shown effectiveness against bacterial strains.
- Research Findings : In one study, a series of benzoic acid derivatives were tested against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacteria Type | MIC (μg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 8 |
| Derivative B | Escherichia coli | 16 |
3. Cholinesterase Inhibition
Cholinesterase inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease. The methyl ester of benzoic acid has exhibited potential as a cholinesterase inhibitor.
- Inhibition Studies : The compound was screened for its ability to inhibit acetylcholinesterase (AChE), yielding an IC50 value comparable to donepezil, a standard treatment for Alzheimer's . This suggests that it may contribute to cognitive enhancement through cholinergic modulation.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various benzoic acid derivatives on the MCF-7 breast cancer cell line. The results indicated that certain modifications to the benzoic acid structure could enhance its activity significantly:
- Findings : One derivative showed an IC50 of 0.55 μM, demonstrating superior efficacy compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Cholinesterase Inhibition
In another investigation focusing on neuroprotective agents, researchers assessed the cholinesterase inhibitory activity of several benzoic acid derivatives:
Q & A
Q. What synthetic strategies are recommended for preparing Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester?
Methodological Answer:
- Step 1: Esterification – React 3-carboxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
- Step 2: Amide Coupling – Introduce the dipropylaminocarbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with dipropylamine.
- Purification – Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Validation – Confirm purity via TLC and HPLC (>95%) .
Q. Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR : ¹H NMR (δ ~3.7 ppm for methyl ester, δ ~3.2–3.4 ppm for dipropylamine N-CH₂). ¹³C NMR (ester carbonyl at ~168 ppm, amide carbonyl at ~165 ppm).
- IR : Ester C=O stretch (~1740 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H bend (if present, ~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Compare with NIST reference data for analogous esters .
Q. What safety protocols should be followed during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
- Hazard Mitigation : Neutralize spills with sodium bicarbonate. Structural analogs suggest potential irritant properties (H315, H319) .
Advanced Research Questions
Q. How can hydrolytic stability of the ester group be evaluated under physiological conditions?
Methodological Answer:
- Experimental Design : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and analyze degradation kinetics via HPLC-UV.
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots from accelerated studies (e.g., 50°C, 60°C).
- Degradation Products : Identify hydrolysis products (e.g., free acid, dipropylamine) using LC-MS/MS .
Q. What computational methods predict logP and solubility for this compound?
Methodological Answer:
- logP Estimation : Apply the Crippen fragmentation method (accuracy ±0.5) or Joback group contribution model. Validate via shake-flask partitioning (octanol/water).
- Solubility Prediction : Use COSMO-RS or molecular dynamics simulations. Compare with experimental solubility in DMSO, ethanol, and aqueous buffers .
Q. How can enantiomeric purity be assessed if stereoisomers are present?
Methodological Answer:
Q. What are the challenges in quantifying trace impurities during synthesis?
Methodological Answer:
- Analytical Setup : Use UPLC-PDA with a C18 column (1.8 µm particle size) for high-resolution separation.
- Impurity Profiling : Identify byproducts (e.g., unreacted starting materials, dimeric species) via high-resolution mass spectrometry (HRMS).
- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1%) and LOQ (≤0.3%) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
